(6-Ethylpyridazin-3-yl)hydrazine
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Overview
Description
(6-Ethylpyridazin-3-yl)hydrazine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyridazin-3-yl)hydrazine typically involves the reaction of 6-ethylpyridazine with hydrazine hydrate. One common method is the cyclization of a diaminopyridazine with nitrite . Another approach involves the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(6-Ethylpyridazin-3-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: Substitution reactions can occur at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, reduced hydrazine compounds, and substituted pyridazines .
Scientific Research Applications
(6-Ethylpyridazin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Ethylpyridazin-3-yl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Ethylpyridazin-3-yl)hydrazine include other pyridazine derivatives such as pyridazinone, pyrazole, and pyrimidine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the ethyl group at the 6-position can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(6-ethylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-2-5-3-4-6(8-7)10-9-5/h3-4H,2,7H2,1H3,(H,8,10) |
InChI Key |
MPQCUWYIZVKFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C=C1)NN |
Origin of Product |
United States |
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